molecular formula C13H8BrClO B1292322 2-Bromo-3'-chlorobenzophenone CAS No. 99586-30-8

2-Bromo-3'-chlorobenzophenone

Cat. No.: B1292322
CAS No.: 99586-30-8
M. Wt: 295.56 g/mol
InChI Key: PNDHEPVJKLYTOJ-UHFFFAOYSA-N
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Description

2-Bromo-3'-chlorobenzophenone (BCBP) is an organic compound with a wide range of applications in synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions and is commercially available in both crystalline and liquid forms. BCBP is used in the synthesis of many organic compounds, including pharmaceuticals, dyes, and fragrances. The compound has also been explored for potential applications in the medical field, such as cancer therapy and drug delivery.

Scientific Research Applications

Photoreaction Mechanisms

Research by Akai et al. (2002) explored the photoreaction mechanisms of bromophenols, including 2-bromo and 2-bromo-4-chloro variants, using matrix-isolation infrared spectroscopy and density-functional-theory calculation. They concluded that 4-bromo-2,5-cyclohexadienone is mainly produced from 2-bromophenol, indicating a specific reaction pathway in these compounds (Akai et al., 2002).

Synthesis and Structural Analysis

Wang et al. (2008) synthesized a new Schiff base compound involving 2-bromo-4-chloro variants and analyzed its structure using X-ray diffraction. This study provides insights into the structural properties of such compounds, potentially useful in various chemical syntheses (Wang et al., 2008).

Oxidation and Water Treatment

Jiang et al. (2014) investigated the oxidation kinetics of bromophenols like 2-bromo and 2,4-diBrP during water treatment with potassium permanganate. Their study contributes to understanding the environmental fate of bromophenols in water treatment processes (Jiang et al., 2014).

Pyrolytic Thermal Degradation

Evans and Dellinger (2005) studied the pyrolytic thermal degradation of a mixture including 2-bromophenol and 2-chlorophenol. Their findings are significant in understanding the thermal behavior of such compounds, which is vital for industrial applications involving high temperatures (Evans & Dellinger, 2005).

Conversion into Phosphinines

Mao and Mathey (2011) described the conversion of furan compounds into phosphinines, where 2-bromophenols played a crucial role. This research highlights the application of 2-bromophenols in organic synthesis, particularly in creating phosphinine compounds (Mao & Mathey, 2011).

High-Temperature Oxidation Studies

Another study by Evans and Dellinger (2006) focused on the high-temperature oxidation of a 2-bromophenol and 2-chlorophenol mixture, further emphasizing the importance of understanding the chemical behavior of bromophenols under thermal stress conditions (Evans & Dellinger, 2006).

Safety and Hazards

Safety data sheets indicate that “2-Bromo-3’-chlorobenzophenone” should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided .

Future Directions

Future research could focus on the synthesis and applications of “2-Bromo-3’-chlorobenzophenone” and similar compounds. For instance, a recent study used 2-bromo-3,3,3-trifluoropropene as a radical acceptor, which could provide insights for future research involving "2-Bromo-3’-chlorobenzophenone" .

Biochemical Analysis

Biochemical Properties

2-Bromo-3’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of organic synthesis and pharmaceutical applications. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . These interactions can alter the function of enzymes and proteins, potentially leading to changes in metabolic pathways and cellular processes.

Cellular Effects

The effects of 2-Bromo-3’-chlorobenzophenone on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the mitochondrial membrane potential, leading to changes in cellular energy production and apoptosis . Additionally, 2-Bromo-3’-chlorobenzophenone has been observed to modulate the activity of various signaling molecules, thereby impacting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, 2-Bromo-3’-chlorobenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to participate in free radical reactions, leading to the formation of reactive intermediates that can modify the function of target proteins . Additionally, 2-Bromo-3’-chlorobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Bromo-3’-chlorobenzophenone in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound can undergo various chemical transformations, leading to the formation of degradation products that may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to 2-Bromo-3’-chlorobenzophenone can result in changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of 2-Bromo-3’-chlorobenzophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry. These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

2-Bromo-3’-chlorobenzophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of 2-Bromo-3’-chlorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport mechanisms of 2-Bromo-3’-chlorobenzophenone is essential for elucidating its effects on cellular function and for developing targeted therapeutic strategies.

Subcellular Localization

The subcellular localization of 2-Bromo-3’-chlorobenzophenone plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the presence of bromine and chlorine atoms in its structure may influence its interaction with cellular membranes and other subcellular structures, affecting its overall biological activity.

Properties

IUPAC Name

(2-bromophenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHEPVJKLYTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641752
Record name (2-Bromophenyl)(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99586-30-8
Record name (2-Bromophenyl)(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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